(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
CAS No.: 869344-38-7
Cat. No.: VC4316763
Molecular Formula: C21H19Cl2N5O3S
Molecular Weight: 492.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869344-38-7 |
|---|---|
| Molecular Formula | C21H19Cl2N5O3S |
| Molecular Weight | 492.38 |
| IUPAC Name | [4-[(3,4-dichlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C21H19Cl2N5O3S/c1-12-24-21-28(25-12)20(30)18(32-21)17(13-4-5-14(22)15(23)11-13)26-6-8-27(9-7-26)19(29)16-3-2-10-31-16/h2-5,10-11,17,30H,6-9H2,1H3 |
| Standard InChI Key | ZWUCWXPWPOETSW-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Introduction
The compound (4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule featuring a thiazolo[3,2-b] triazole core, a piperazine ring, and a furan moiety. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups, which can interact with biological systems.
Synthesis
The synthesis of such complex molecules typically involves multi-step organic reactions. A general approach might include:
-
Formation of the Thiazolo[3,2-b]124triazole Core: This involves the cyclization of appropriate thioamide and hydrazine derivatives under acidic conditions.
-
Piperazine Functionalization: The piperazine ring is modified to include the necessary functional groups.
-
Coupling Reactions: The thiazolo[3,2-b] triazole and dichlorophenyl moieties are coupled with the piperazine under suitable conditions, possibly using palladium-catalyzed cross-coupling reactions.
-
Final Methanone Formation: The furan-2-yl methanone moiety is attached to the piperazine ring.
Potential Applications
Given its complex structure, this compound may have applications in medicinal chemistry, particularly in drug development. The presence of multiple functional groups allows it to interact with various biological targets, such as enzymes or receptors.
Research Findings
While specific research findings on this exact compound are not detailed in the search results, compounds with similar structures have shown potential in various fields:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume